molecular formula C42H65N13O10 B108331 Saralasin CAS No. 34273-10-4

Saralasin

Numéro de catalogue B108331
Numéro CAS: 34273-10-4
Poids moléculaire: 912 g/mol
Clé InChI: PFGWGEPQIUAZME-NXSMLHPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity . The aminopeptide sequence for Saralasin differs from angiotensin II at three sites . At position 1, sarcosine replaces aspartic acid, thereby increasing the affinity for vascular smooth muscle AT II receptors and making Saralasin resistant to degradation by aminopeptidases .


Molecular Structure Analysis

Saralasin has a complex molecular structure. Its IUPAC name is (2S)-2-[[[(2S)-1-[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid . The molecular formula of Saralasin is C42H65N13O10 , and its molar mass is 912.05 g/mol .


Physical And Chemical Properties Analysis

Saralasin has a molecular weight of 1026.07 g/mol . It is a solid substance that is soluble in water up to 100 mg/mL and in DMSO up to 50 mg/mL .

Applications De Recherche Scientifique

Application in Endocrinology and Physiology

Saralasin has been studied as an angiotensin II (Ang II) receptor blocker . It has been found to induce neurite outgrowth in NG108-15 cells to a similar extent as the endogenous Ang II . These cells express mainly the AT2 receptor in their undifferentiated state .

Method of Application

The method of application involved preincubation with the AT2 receptor selective antagonist PD 123,319 . This suggests that the observed outgrowth was mediated by the AT2 receptor .

Results

Neither saralasin nor sarile reduced the neurite outgrowth induced by Ang II . This proves that the two octapeptides do not act as antagonists at the AT2 receptor and may be considered as AT2 receptor agonists .

Application in Cardiovascular Research

Saralasin is a competitive angiotensin II receptor antagonist with partial agonistic activity . It has been used in cardiovascular research due to its effects on vascular smooth muscle AT II receptors .

Method of Application

The aminopeptide sequence for saralasin differs from angiotensin II at three sites . These modifications increase the affinity for vascular smooth muscle AT II receptors and make saralasin resistant to degradation by aminopeptidases .

Results

Saralasin was used to distinguish renovascular hypertension from essential hypertension . However, it was discontinued in January 1984 because of many false-positive and false-negative reports .

Application in Neurology

Saralasin has been studied for its effects on the nervous system . It has been found to induce neurite outgrowth in NG108-15 cells, which express mainly the AT2 receptor in their undifferentiated state .

Results

Application in Renovascular Hypertension

Results

Despite its initial promise, saralasin was discontinued due to many false-positive and false-negative reports .

Application in Respiratory Research

Saralasin has been studied for its effects on respiratory rate and tidal volume variability in freely moving Wistar rats .

Method of Application

The method of application involved intracerebroventricular administration of the angiotensin II receptor antagonist saralasin .

Application in Evaluating Role of Angiotensin II

Saralasin, a specific competitive inhibitor of angiotensin II, was used to evaluate the role of angiotensin II in normal man .

Method of Application

Saralasin was given by graded intravenous infusion (1–20 μg/kg/min over 1 h) to 6 healthy young volunteers .

Orientations Futures

Saralasin was used to distinguish renovascular hypertension from essential hypertension before its discontinuation in January 1984 because of many false-positive and false-negative reports . The future directions of Saralasin are not detailed in the available resources.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N13O10/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47)/t24-,28-,29-,30-,31-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGWGEPQIUAZME-NXSMLHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39698-78-7 (acetate, hydrated)
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046549
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saralasin

CAS RN

34273-10-4
Record name Saralasin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034273104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saralasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saralasin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saralasin
Reactant of Route 2
Reactant of Route 2
Saralasin
Reactant of Route 3
Reactant of Route 3
Saralasin
Reactant of Route 4
Reactant of Route 4
Saralasin
Reactant of Route 5
Reactant of Route 5
Saralasin
Reactant of Route 6
Saralasin

Citations

For This Compound
10,100
Citations
GH Anderson Jr, DH Streeten, TG Dalakos - Circulation Research, 1977 - Am Heart Assoc
… II than did hypertensive nonresponders to saralasin and normal subjects on an uncontrolled … the pressor response to saralasin. In summary, the pressor response to saralasin, as de…
Number of citations: 101 www.ahajournals.org
DHP Streeten, GH Anderson, JM Freiberg… - New England Journal …, 1975 - Mass Medical Soc
… using a specific angiotensin II antagonist, saralasin (P-113, 1-… Among 60 hypertensive patients, saralasin infusion reduced … when it was reduced by saralasin and, with one possible …
Number of citations: 369 www.nejm.org
AW Castellion, RW Fulton - Kidney International Supplement, 1979 - search.ebscohost.com
… publications have appeared in which saralasin acetate' (Sar… saralasin in this report) has been used to elucidate the mechanisms of hypertension and the RA system or in which saralasin …
Number of citations: 32 search.ebscohost.com
DB Case, JM Wallace, HJ Keim, JE Sealey… - The American journal of …, 1976 - Elsevier
… The present study reaffirms that saralasin infusion consistently and … The degree to which saralasin lowered blood pressure was … We conclude that saralasin does not really antagonize …
Number of citations: 226 www.sciencedirect.com
DT Pals, GS Denning Jr… - Kidney International …, 1979 - search.ebscohost.com
The research environment in which saralasin was discovered has been described, and illustrations of the rationale which contributed to its synthesis, selection for development, and …
Number of citations: 33 search.ebscohost.com
DB Case, JM Wallace, HJ Keim, MA Weber… - The American Journal of …, 1976 - Elsevier
This study was designed to examine more closely the differences in blood pressure responses in hypertensive patients to two agents which block the renin-angiotensin system. …
Number of citations: 232 www.sciencedirect.com
AF Moore, RW Fulton - Drug Development Research, 1984 - Wiley Online Library
… 3) A blood-pressure lowering response to saralasin evident only … saralasin and the renin-angiotensin system, the renin-angiotensin system itself will be briefly reviewed before saralasin …
Number of citations: 22 onlinelibrary.wiley.com
WA Pettinger, HC Mitchell - New England Journal of Medicine, 1975 - Mass Medical Soc
… After propranolol withdrawal, saralasin caused hypotension (100/60 mm Hg or less) in five. … and diminished the hypotensive response to saralasin. Saralasin induced renin release in all …
Number of citations: 117 www.nejm.org
JM Wallace, DB Case, JH Laragh, HJ Keim… - Circulation …, 1979 - Am Heart Assoc
Saralasin, 10 microgram/kg per min, caused an immediate rise in blood pressure in 52 of 57 (91.2%) hypertensive patients. The increase in diastolic pressure averaged 18.8 +/- 1.83 …
Number of citations: 13 www.ahajournals.org
MO Guimond, M Hallberg, N Gallo-Payet… - ACS Medicinal …, 2014 - ACS Publications
… AT 1 receptor blockers sarile and saralasin indeed might act as agonists rather than antagonists at the AT 2 receptor. We herein report that saralasin and sarile are AT 2 receptor …
Number of citations: 26 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.